molecular formula C10H7BrClNO2 B13619759 (3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione

(3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione

Cat. No.: B13619759
M. Wt: 288.52 g/mol
InChI Key: DIPCPOHTPIZUSJ-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione is a chiral compound with a pyrrolidine ring substituted with a bromophenyl and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione typically involves the reaction of 4-bromobenzaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using reagents like sodium methoxide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme inhibition or receptor activation.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid
  • (3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid
  • (3S,4R)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid

Uniqueness

(3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione is unique due to the presence of both bromine and chlorine substituents on the pyrrolidine ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.52 g/mol

IUPAC Name

(3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione

InChI

InChI=1S/C10H7BrClNO2/c11-6-3-1-5(2-4-6)7-8(12)10(15)13-9(7)14/h1-4,7-8H,(H,13,14,15)/t7-,8-/m1/s1

InChI Key

DIPCPOHTPIZUSJ-HTQZYQBOSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)NC2=O)Cl)Br

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)NC2=O)Cl)Br

Origin of Product

United States

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